

A Spectroscopic Vademecum for Butyl Phenylcarbamodithioate Isomers

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Compound of Interest

Compound Name: *Butyl phenylcarbamodithioate*

Cat. No.: *B077474*

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For researchers and professionals in drug development and chemical analysis, the precise identification of isomeric structures is a critical challenge. This guide provides a comparative analysis of the spectroscopic characteristics of four butyl isomers of phenylcarbamodithioate: n-butyl, iso-butyl, sec-butyl, and tert-**butyl phenylcarbamodithioate**. The differentiation of these isomers is crucial for understanding their structure-activity relationships and ensuring the purity of synthesized compounds. This document outlines predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopy, offering a valuable reference for their characterization.

Comparative Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for the four isomers. These predictions are based on established chemical shift values for butyl fragments and related dithiocarbamate compounds.

Table 1: Predicted ^1H NMR Chemical Shifts (in ppm, relative to TMS)

Protons	n-Butyl Isomer	iso-Butyl Isomer	sec-Butyl Isomer	tert-Butyl Isomer
Phenyl (Ar-H)	~7.2-7.5 (m, 5H)	~7.2-7.5 (m, 5H)	~7.2-7.5 (m, 5H)	~7.2-7.5 (m, 5H)
N-H	~8.5-9.5 (br s, 1H)			
α -CH/CH ₂	~3.4 (t, 2H)	~3.2 (d, 2H)	~4.0 (sextet, 1H)	-
β -CH/CH ₂	~1.7 (sextet, 2H)	~2.0 (nonet, 1H)	~1.7 (quintet, 2H)	-
γ -CH ₃ /CH ₂	~1.4 (sextet, 2H)	-	~0.9 (t, 3H)	-
Terminal CH ₃	~0.9 (t, 3H)	~1.0 (d, 6H)	~1.3 (d, 3H)	~1.6 (s, 9H)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon	n-Butyl Isomer	iso-Butyl Isomer	sec-Butyl Isomer	tert-Butyl Isomer
C=S	~195-205	~195-205	~195-205	~195-205
Phenyl (Ar-C)	~125-140	~125-140	~125-140	~125-140
α -C	~50	~58	~55	~60
β -C	~30	~28	~29	-
γ -C	~20	-	~20	-
Terminal C	~14	~22	~10	~30

Table 3: Key Predicted IR Absorption Bands (in cm⁻¹)

Functional Group	n-Butyl Isomer	iso-Butyl Isomer	sec-Butyl Isomer	tert-Butyl Isomer
N-H Stretch	~3300-3400	~3300-3400	~3300-3400	~3300-3400
C-H Stretch (Aromatic)	~3000-3100	~3000-3100	~3000-3100	~3000-3100
C-H Stretch (Aliphatic)	~2850-2960	~2850-2960	~2850-2960	~2850-2960
C=S Stretch	~950-1050	~950-1050	~950-1050	~950-1050
C-N Stretch	~1450-1550	~1450-1550	~1450-1550	~1450-1550

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Isomer	Molecular Ion [M] ⁺	Key Fragments
n-Butyl	225	[M-C ₄ H ₉] ⁺ (168), [C ₆ H ₅ NCS] ⁺ (135), [C ₄ H ₉] ⁺ (57)
iso-Butyl	225	[M-C ₄ H ₉] ⁺ (168), [C ₆ H ₅ NCS] ⁺ (135), [C ₄ H ₉] ⁺ (57)
sec-Butyl	225	[M-C ₄ H ₉] ⁺ (168), [C ₆ H ₅ NCS] ⁺ (135), [C ₄ H ₉] ⁺ (57)
tert-Butyl	225	[M-C ₄ H ₉] ⁺ (168), [C ₆ H ₅ NCS] ⁺ (135), [C ₄ H ₉] ⁺ (57, prominent)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Butyl Phenylcarbamodithioate Isomers

A general procedure for the synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide in the presence of a base.[\[1\]](#)

- Reaction Setup: Dissolve phenylamine (1 equivalent) in a suitable solvent such as ethanol or water.
- Addition of Carbon Disulfide: Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution at room temperature.
- Formation of Dithiocarbamate Salt: Add a solution of sodium hydroxide (1 equivalent) to form the sodium phenylcarbamodithioate salt.
- Alkylation: To the solution of the dithiocarbamate salt, add the corresponding butyl halide (n-butyl bromide, isobutyl bromide, sec-butyl bromide, or tert-butyl chloride) (1 equivalent).
- Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **butyl phenylcarbamodithioate** isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.[\[2\]](#)
- ^1H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Parameters: Use proton decoupling to simplify the spectrum. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of

the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.[3]

- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .[3]
- Analysis: Identify the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=S, and C-N functional groups.[4]

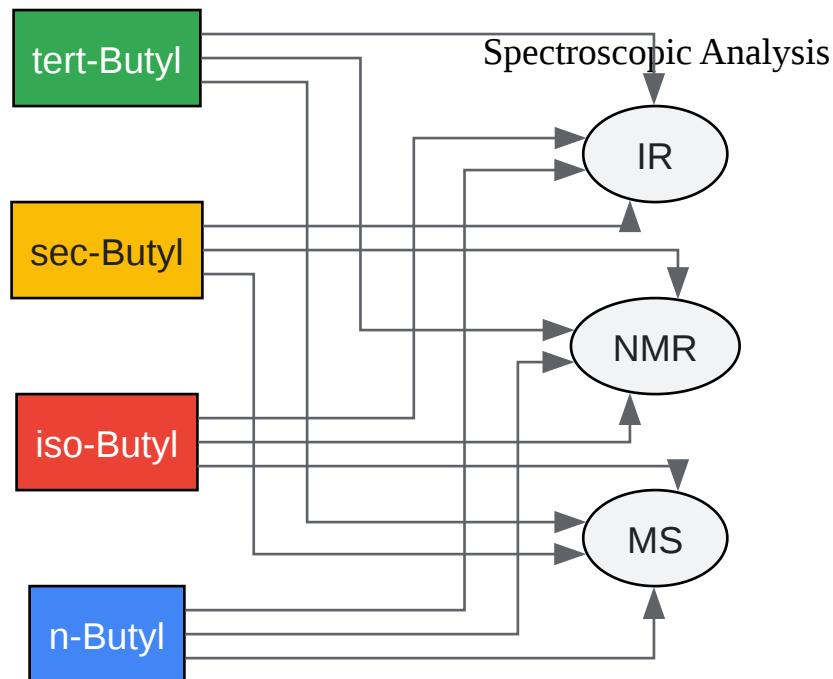
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[5][6]
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of the butyl group will be characteristic for each isomer.

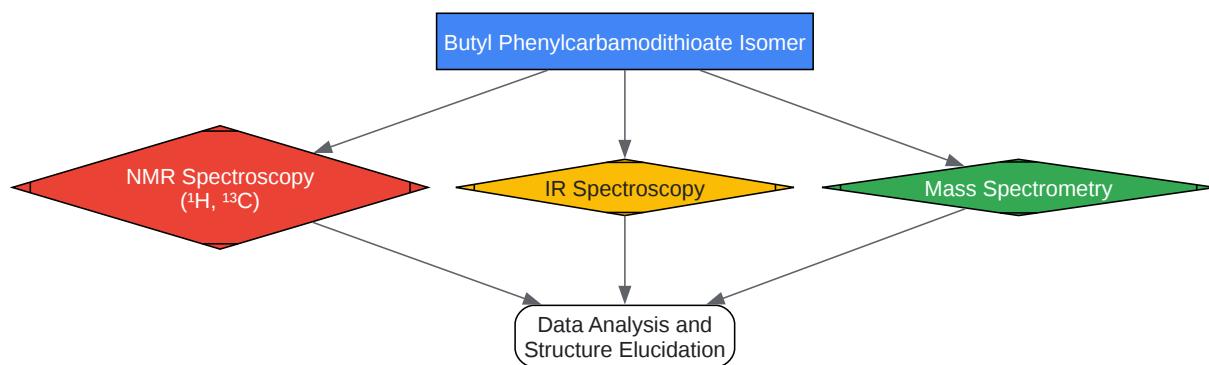
Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the isomers and the general workflow for their spectroscopic analysis.

Butyl Phenylcarbamodithioate Isomers

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Caption: Structural isomers and their analysis.

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